6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a bromine atom at the 6th position, a methyl group at the 2nd position, and a pyrimidinone ring fused with a thiophene ring. It has garnered attention due to its potential biological activities, particularly in inhibiting specific kinases involved in various cellular processes.
The synthesis of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
The reaction conditions generally require strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may utilize advanced techniques such as continuous flow synthesis or microwave-assisted synthesis to optimize yield and purity.
The molecular formula of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one is C₇H₆BrN₃OS. The compound features a thieno[2,3-d]pyrimidine structure with notable functional groups that influence its chemical behavior and biological activity.
Key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure and purity of synthesized compounds.
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions:
Common reagents for these reactions include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles, with solvents such as dichloromethane and acetonitrile often employed .
The mechanism of action for 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one primarily involves its interaction with specific enzymes, particularly kinases. By inhibiting these enzymes, the compound can modulate key signaling pathways within cells:
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one is typically characterized by:
The chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) may be employed to assess purity and stability over time.
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one has several potential applications in scientific research:
The construction of the thieno[2,3-d]pyrimidine scaffold relies primarily on Gewald aminothiophene synthesis or aldehyde-mediated cyclization. In the Gewald approach, ethyl acetoacetate reacts with elemental sulfur and cyanoacetamide derivatives in dimethylformamide (DMF) containing morpholine, yielding 2-aminothiophene-3-carboxamide intermediates (e.g., compound X in [5]). These intermediates undergo cyclocondensation with aldehydes under acidic catalysis (e.g., HCl/DMF) to form dihydrothienopyrimidin-4(1H)-ones. For 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one, cyclohexanone derivatives serve as starting materials to introduce steric constraints that favor bromination at C6 [5] [8]. Alternative routes employ microwave-assisted thermolysis of tetrazole-substituted thiophenes, reducing reaction times to <30 minutes while maintaining yields of 45–50% [8].
Table 1: Cyclocondensation Methods for Core Synthesis
Starting Material | Cyclization Agent | Conditions | Yield (%) | Reference |
---|---|---|---|---|
Ethyl acetoacetate | Cyanothioacetamide | Morpholine/DMF, reflux | 81–87 | [5] |
2-Aminothiophene-3-carboxamide | Aldehydes | HCl/DMF, 80°C | 52–66 | [8] |
5-Amino-4-cyanothiophene | Formic acid | Ac₂O, 120°C | 46 |
Regioselective bromination at C6 exploits the inherent electron density distribution of the thienopyrimidine ring. Direct bromination of 2-methylthieno[2,3-d]pyrimidin-4(1H)-one using bromine (Br₂) in acetic acid achieves >85% regioselectivity when performed at 0–5°C, minimizing dibromide formation [7]. For electron-deficient substrates, N-bromosuccinimide (NBS) in DMF at 60°C proves effective, facilitating electrophilic aromatic substitution via succinimide radical stabilization. Post-functionalization bromination is also feasible: 5-iodo intermediates (e.g., compound 7 in [6]) undergo halogen exchange using CuBr/LiBr in refluxing acetonitrile, though yields drop to 60–70% due to by-product formation [6].
Table 2: Halogenation Methods for C6 Bromination
Substrate | Brominating Agent | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
2-Methylthienopyrimidin-4(1H)-one | Br₂ | AcOH, 0–5°C, 2h | >85% | 90 |
5,6-Dihydrothienopyrimidin-4(1H)-one | NBS | DMF, 60°C, 4h | >90% | 88 |
5-Iodothieno[2,3-d]pyrimidin-4(1H)-one | CuBr/LiBr | CH₃CN, reflux, 12h | 100% | 65 |
Introducing the C2 methyl group employs two strategies: direct alkylation during core formation or nucleophilic substitution on halogenated precursors. Direct alkylation uses methyl iodide with 2-aminothiophene-3-carbonitriles under basic conditions (K₂CO₃/DMF), but suffers from over-alkylation, reducing yields to 40–50% [8] [10]. Superior results arise from nucleophilic displacement: chlorination of thienopyrimidin-4(3H)-ones with phosphorus oxychloride (POCl₃) generates 4-chloro intermediates, which react with methylamine in ethanol/isopropanol (1:1) at 25°C to install the methylamino group. Subsequent dehydrohalogenation using triethylamine affords the 2-methyl derivative in >85% purity [3] [10]. For 6-bromo substrates, this method avoids electrophilic side reactions at the electron-rich C6 position.
Table 3: Methyl Group Installation Strategies
Method | Reagents | Conditions | Advantages | Yield (%) |
---|---|---|---|---|
Direct alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6h | One-pot | 40–50 |
Nucleophilic substitution | CH₃NH₂, EtOH/i-PrOH (1:1) | 25°C, 12h | No competing C6 bromination | 85–90 |
Dehydrohalogenation | Et₃N, CH₂Cl₂ | Reflux, 2h | High purity | >95 |
Solvent polarity critically influences cyclocondensation and halogenation efficiency. Dimethylformamide (DMF) optimizes Gewald reactions due to its high polarity (ε=36.7), facilitating enolization and nucleophilic attack [5]. For bromination, acetic acid enhances electrophilic substitution by protonating the thienopyrimidine N3, activating C6 for Br⁺ attack [7]. Catalysts include:
Table 4: Optimized Solvent/Catalyst Systems for Key Steps
Synthetic Step | Solvent System | Catalyst | Reaction Time | Yield (%) |
---|---|---|---|---|
Cyclocondensation | DMF | Morpholine | 8h | 81–87 |
Bromination | Acetic acid | None | 2h | 90 |
Chlorination | Toluene/EtOH (3:1) | Pd(PPh₃)₄ | 30 min (MW) | 92 |
Methylamination | EtOH/i-PrOH (1:1) | Triethylamine | 12h | 85–90 |
Compounds Mentioned in Text
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7